Acetylcholine

Description

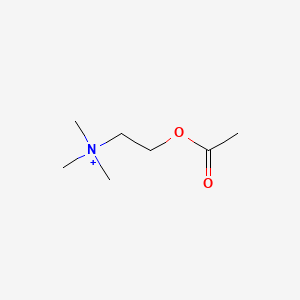

Structure

3D Structure

Properties

IUPAC Name |

2-acetyloxyethyl(trimethyl)azanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPILFWXSMYKGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2260-50-6 (iodide), 60-31-1 (chloride), 66-23-9 (bromide), 927-86-6 (perchlorate) |

Source

|

| Record name | Acetylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8075334 |

Source

|

| Record name | Acetylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Acetylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51-84-3, 14047-05-3 |

Source

|

| Record name | Acetylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (14C)-Acetylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-acetoxyethyl)trimethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9YNS0M02X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 °C |

Source

|

| Record name | Acetylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Trajectories and Seminal Discoveries in Acetylcholine Research

Identification as a Chemical Mediator of Nerve Impulses

The concept of chemical transmission at synapses was not initially widely accepted, with the prevailing view favoring electrical transmission. However, early observations and experiments began to suggest the involvement of chemical substances. Naturally occurring acetylcholine (B1216132) was first isolated in 1913 by English chemist Arthur James Ewins, at the behest of his colleague, physiologist Sir Henry Dale. britannica.com Dale further described the chemical's actions in 1914. britannica.comkarger.com

The functional significance of this compound as a chemical mediator was most notably established around 1921 by German physiologist Otto Loewi. britannica.comwashington.edu Loewi's famous experiment, often described as originating from a dream, involved stimulating the vagus nerve of an isolated frog heart, which caused the heart rate to slow down. washington.edunih.gov He then transferred the fluid perfusing this heart to a second isolated frog heart, which also subsequently slowed its rate, despite not having its vagus nerve stimulated. washington.edubritannica.com This indicated that a chemical substance, released by the stimulated vagus nerve into the fluid, was responsible for the effect on the second heart. washington.edu Loewi initially termed this substance "Vagusstoff". washington.eduwikipedia.org

Concurrently, Henry Dale and his colleagues at the National Institute of Medical Research in Hampstead conducted experiments that further supported the chemical nature of synaptic transmission. karger.com Through a series of studies, they established that "Vagusstoff" was indeed this compound. karger.comwikipedia.org Their work demonstrated that neurotransmitters were released not only to innervate smooth muscle but also at synapses in autonomic ganglia. karger.com By 1936, Dale and his collaborators had confirmed the secretion of neurotransmitters at all peripheral synapses. karger.com Experiments utilizing a leech muscle preparation provided additional evidence that this compound was released at the neuromuscular junction. karger.com

The collective work of Dale and Loewi provided persuasive evidence for chemical transmission in the peripheral nervous system, identifying this compound as the transmitter at autonomic preganglionic nerves and postganglionic parasympathetic synapses. karger.com For their groundbreaking discoveries concerning the chemical transmission of nerve impulses, Dale and Loewi were jointly awarded the Nobel Prize in Physiology or Medicine in 1936. britannica.comkarger.comnobelprize.org

Early Characterization of Cholinergic Actions

Following its identification as a chemical messenger, early research focused on characterizing the physiological actions mediated by this compound. Henry Dale's investigations in 1914 were crucial in this regard. britannica.combritannica.com He noted a striking parallelism between the effects of exogenously administered this compound and the effects observed upon stimulation of parasympathetic nerves. nih.gov

Dale's detailed studies revealed that this compound produced effects similar to those of muscarine (B1676868), a substance derived from certain fungi. karger.com These "muscarine-like" actions included the inhibition of heartbeat. karger.com He also observed that the effects of small doses of this compound could be blocked by atropine (B194438). nih.gov Furthermore, Dale's work led him to categorize the actions of this compound into "muscarine" and "nicotine" actions, based on their mimicry by these two alkaloids and their differential blockade by atropine and curare, respectively. nih.govfrontiersin.org This early pharmacological characterization was fundamental in understanding the diverse effects of this compound and hinted at the existence of different types of receptors for this neurotransmitter, a concept later solidified by the work of John Newport Langley on "receptive substances". pasteur.fr

Early characterization efforts also established that this compound acts as a vasodilator, decreases heart rate, and reduces heart muscle contraction within the cardiovascular system. britannica.commims.com In the gastrointestinal system, it was found to increase peristalsis and the amplitude of digestive contractions. britannica.commims.com this compound was also shown to decrease bladder capacity and increase voluntary voiding pressure in the urinary tract, and stimulate secretion by glands receiving parasympathetic innervation. britannica.com

While the initial focus was on the peripheral nervous system, the presence of this compound in the central nervous system was also recognized. britannica.comfrontiersin.org Early pharmacological studies using anticholinergic drugs provided indirect evidence of this compound's involvement in central processes, such as memory and learning. britannica.comfrontiersin.org

The rapid breakdown of this compound by the enzyme acetylcholinesterase was also an early observation, explaining the brief duration of its effects and suggesting the presence of an enzymatic mechanism for terminating cholinergic signaling. britannica.comnih.gov

Summary of Key Early Discoveries:

| Year | Scientist(s) | Discovery/Contribution |

| 1913 | Arthur James Ewins | Isolation of naturally occurring this compound. britannica.com |

| 1914 | Sir Henry Dale | Description of this compound's actions; characterization of muscarine- and nicotine-like effects. britannica.comnih.gov |

| 1921 | Otto Loewi | Experimental demonstration of chemical transmission ("Vagusstoff") at the heart. britannica.comwashington.edu |

| 1930s | Sir Henry Dale & colleagues | Confirmation of "Vagusstoff" as this compound and its release at nerve endings. karger.combritannica.com |

| 1936 | Sir Henry Dale & Otto Loewi | Awarded Nobel Prize for the discovery of chemical synaptic transmission. britannica.comkarger.com |

(Note: The table above is a static representation. In an interactive format, users might be able to sort by year or scientist, or click on entries for more details.)

These early investigations into this compound's identification and the characterization of its diverse physiological actions provided the bedrock for future research into neurotransmission and the broader field of neurobiology.

Acetylcholine Biosynthesis, Metabolism, and Transport Mechanisms

Choline (B1196258) Acetyltransferase (ChAT) Mediated Synthesis

Acetylcholine (B1216132) is synthesized in the cytoplasm of cholinergic neurons through a single enzymatic step catalyzed by Choline Acetyltransferase (ChAT) portlandpress.com. This enzyme facilitates the transfer of an acetyl group from Acetyl-CoA to Choline alfa-chemistry.com. Choline serves as a precursor for this compound synthesis wikipedia.org. Acetyl-CoA, a key metabolic intermediate, is produced during the breakdown of carbohydrates, fatty acids, and amino acids wikipedia.org. The reaction can be represented as:

Acetyl-CoA + Choline <=> this compound + CoA alfa-chemistry.com

This synthesis primarily occurs in the nerve terminal cytoplasm, making the availability of both substrates, Choline and Acetyl-CoA, critical for maintaining adequate ACh levels.

Vesicular this compound Transporter (VAChT) Functionality

Following its synthesis in the cytoplasm, this compound must be rapidly transported into synaptic vesicles for storage and subsequent release. This process is mediated by the Vesicular this compound Transporter (VAChT) portlandpress.comwikipedia.org. VAChT is embedded in the membrane of synaptic vesicles and is responsible for concentrating this compound within these organelles, making it available for secretion via exocytosis portlandpress.comwikipedia.org.

VAChT functions as an antiporter, utilizing the electrochemical gradient across the vesicular membrane. It transports this compound into the vesicle by exchanging it for protons (H+) that were previously pumped into the vesicle by a vacuolar ATPase portlandpress.comwikipedia.org. Studies suggest a stoichiometry of two protons exchanged for one this compound molecule acs.org. This proton gradient provides the necessary driving force for this compound accumulation within the vesicles, allowing for the storage of thousands of ACh molecules per vesicle portlandpress.com. The transport cycle involves the binding of cytoplasmic ACh to an outwardly oriented site on VAChT, followed by reorientation and release of ACh into the vesicle lumen, coupled with the release of protons to the cytoplasm acs.org.

Acetylcholinesterase (AChE) Hydrolytic Activity

The rapid termination of cholinergic signaling in the synaptic cleft is crucial for precise neurotransmission. This is primarily achieved by the enzyme Acetylcholinesterase (AChE), which is strategically located in the synaptic cleft, often associated with the postsynaptic membrane or basement membrane nih.govebi.ac.uk. AChE catalyzes the hydrolysis of this compound into two inactive products: Choline and Acetate (B1210297) alfa-chemistry.comnih.govlibretexts.orgwikipedia.org.

The hydrolytic reaction catalyzed by AChE is remarkably efficient, approaching the diffusion limit of the substrate wikipedia.org. This rapid breakdown ensures that this compound's action on postsynaptic receptors is brief and localized, allowing for rapid repolarization and readiness for subsequent signaling events nih.govebi.ac.uk. The reaction can be summarized as:

This compound + H₂O <=> Choline + Acetate alfa-chemistry.com

Acetylcholinesterase is a serine hydrolase characterized by a highly efficient catalytic mechanism nih.govwikipedia.org. Its active site is situated at the bottom of a narrow,约 20 Å deep gorge that extends from the enzyme's surface wikipedia.orgmdpi.com. The active site contains a catalytic triad (B1167595) composed of three amino acid residues: a serine, a histidine, and an acidic residue (glutamate or aspartate) nih.govebi.ac.ukwikipedia.orgmdpi.com. In mouse AChE, this triad is Ser203, His447, and Glu334 ebi.ac.uk, while in Torpedo californica AChE, it is H440-E327-S200 mdpi.com.

The enzymatic hydrolysis of this compound proceeds via a two-step mechanism involving a covalent intermediate libretexts.orgwikipedia.orgmdpi.com. First, the hydroxyl group of the active site serine residue (e.g., Ser203) performs a nucleophilic attack on the carbonyl carbon of this compound. This step is facilitated by the histidine residue (e.g., His447), which acts as a general base, abstracting a proton from the serine hydroxyl nih.govebi.ac.uklibretexts.org. This results in the formation of a transient tetrahedral intermediate, which collapses to form a covalent acetyl-enzyme intermediate and releases choline nih.govebi.ac.uklibretexts.orgwikipedia.orgmdpi.com.

In the second step, a water molecule enters the active site and is activated by the histidine residue, which now acts as a general acid, donating a proton to the water nih.govebi.ac.uk. The activated water molecule (hydroxide ion) then attacks the carbonyl carbon of the covalent acetyl-enzyme intermediate, forming another tetrahedral intermediate nih.govebi.ac.uk. This intermediate collapses, releasing the acetate group and regenerating the free, active enzyme with the serine residue deprotonated nih.govebi.ac.uklibretexts.org. The acidic residue (e.g., Glu334 or E327) in the catalytic triad helps stabilize the positive charge that develops on the histidine during the reaction nih.gov. The active site also includes an "anionic" subsite that accommodates the positively charged quaternary amine of this compound and an esteratic subsite where the hydrolysis occurs wikipedia.orgmdpi.com. Aromatic residues lining the gorge also play a role in guiding this compound into the active site ebi.ac.ukwikipedia.orgmdpi.com.

The primary function of Acetylcholinesterase is the rapid termination of cholinergic neurotransmission nih.govwikipedia.org. By quickly hydrolyzing this compound in the synaptic cleft, AChE prevents the continuous activation of postsynaptic receptors nih.govebi.ac.uk. This allows the postsynaptic membrane to repolarize and be ready to receive subsequent signals nih.govebi.ac.uk. The efficiency of AChE ensures that the duration of this compound's effect is precisely controlled, which is critical for the proper functioning of cholinergic synapses, particularly at the neuromuscular junction where rapid and precise muscle control is required ebi.ac.uk. The rapid breakdown also prevents the diffusion of this compound to nearby synapses, thus maintaining the specificity of cholinergic signaling nih.gov.

Enzymatic Mechanism and Active Site Architecture

Choline Reuptake and Recycling Pathways

Following the hydrolysis of this compound by AChE, the resulting choline is not wasted but is efficiently transported back into the presynaptic terminal. This reuptake is a critical step for sustaining this compound synthesis, as choline availability is often the rate-limiting factor portlandpress.comfrontiersin.orgtandfonline.com. The primary mechanism for high-affinity choline reuptake into cholinergic neurons is mediated by the high-affinity choline transporter (CHT1), also known as SLC5A7 portlandpress.comfrontiersin.orgnih.govrcsb.org.

CHT1 is a sodium-dependent transporter located on the presynaptic plasma membrane frontiersin.orgtandfonline.com. It actively transports choline from the synaptic cleft back into the cytoplasm of the nerve terminal, utilizing the electrochemical gradient of sodium ions frontiersin.orgtandfonline.com. The reuptake of choline by CHT1 is highly efficient and provides the majority of the choline needed for this compound resynthesis by ChAT frontiersin.orgnih.gov. The activity and density of CHT1 in the synaptic membrane are key determinants of the capacity for cholinergic neurotransmission frontiersin.org. Structural studies of CHT1 have provided insights into its transport cycle and how it recognizes and translocates choline nih.govrcsb.org.

Cholinergic Receptor Systems: Subtypes, Structure Function, and Signal Transduction

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic this compound receptors are a class of ligand-gated ion channels belonging to the Cys-loop superfamily. nih.govguidetopharmacology.org They mediate fast synaptic transmission and are found in the central and peripheral nervous systems, as well as at the neuromuscular junction. nih.govguidetopharmacology.org

Subunit Composition and Pentameric Assembly

nAChRs are pentameric transmembrane proteins, meaning they are formed by the assembly of five individual protein subunits arranged symmetrically around a central pore. guidetopharmacology.orgwikipedia.organnualreviews.orgtandfonline.com In vertebrates, seventeen nAChR subunits have been identified, categorized into muscle-type and neuronal-type. wikipedia.org Muscle-type receptors are typically composed of α1, β1, γ, δ, and ε subunits. Neuronal nAChRs are assembled from a family of subunits including α2-α10 and β2-β4. wikipedia.org

The specific combination of subunits dictates the functional and pharmacological properties of the resulting receptor subtype. wikipedia.org While some α subunits (α7, α8, α9, and α10) can form functional homopentamers when expressed alone, other α subunits require the presence of β subunits to assemble into functional receptors. wikipedia.org In mammals, nine genes encoding α-subunits and three encoding β-subunits are expressed in the brain. wikipedia.org The β2 subunit-containing nAChRs (β2nAChRs) and α7nAChRs are widely distributed in the brain, while other subunits show more restricted expression patterns. wikipedia.org The pentameric assembly process is influenced by the subunits produced in specific cell types. wikipedia.org

The structural homology among nAChR subunits and other Cys-loop receptors, such as GABAA, glycine, and 5-HT3 receptors, is evident in their shared topographical features, including an extracellular N-terminal domain, four transmembrane segments (TM1-TM4), a cytoplasmic loop between TM3 and TM4, and a short extracellular C-terminus. guidetopharmacology.org

Ligand Binding Site Characterization

Ligand binding to nAChRs occurs at the interface between adjacent subunits within the pentameric structure. embopress.orgnih.gov For heteromeric receptors, the principal face of the binding site is typically contributed by an α subunit, while the complementary face comes from either another α or a non-α subunit. nih.gov In homomeric receptors like the α7 nAChR, five potential orthosteric binding sites exist, located at the interfaces between the identical subunits. mdpi.com

Detailed research, including structure-function studies utilizing techniques like noncanonical amino acid mutagenesis and electrophysiology, has characterized the binding interactions of endogenous agonists like this compound and exogenous ligands such as nicotine (B1678760) and cytisine. acs.orgnih.gov These studies have established binding models and provided insights into the principles governing ligand selectivity among different nAChR subtypes. acs.orgnih.gov For instance, studies on the α3β4 nAChR subtype have characterized binding interactions and compared them to the well-studied α4β2 subtype, identifying features that contribute to selectivity. acs.orgnih.gov The orthosteric sites of heteromeric receptors are not always equivalent, which explains why ligands may bind preferentially to certain subunit interfaces (e.g., α–β interface over β–α or β–β interfaces in α3β4 and α4β2 nAChRs). annualreviews.org

Channel Gating Mechanisms and Allosteric Modulation

The binding of this compound to the orthosteric sites of nAChRs triggers a conformational change that leads to the opening of the intrinsic cation channel, a process known as gating. nih.govmdpi.com This gating allows the influx of cations, primarily Na⁺ and Ca²⁺, and efflux of K⁺, resulting in membrane depolarization. mdpi.com This process is a classic example of allosteric interaction, where binding at a distant site (the ligand binding site) controls the function of the channel pore. annualreviews.orgnih.gov

The nAChR functions as an allosteric switch, converting a chemical signal into an electrical response. annualreviews.org The gating mechanism involves transitions between different conformational states, including resting, open, and desensitized states. mdpi.commpg.de The rapid activation from the closed to the open state occurs on a microsecond to millisecond timescale. mdpi.com Research suggests that the basic activation mechanism involves a discrete conformational transition that is independent of ligand binding, supporting an allosteric model over an exclusive induced-fit mechanism. annualreviews.orgnih.gov

nAChRs are also subject to allosteric modulation by various molecules that bind to sites topographically distinct from the orthosteric binding sites. annualreviews.orgmdpi.comnih.govmdpi.com These allosteric modulators can either positively (PAMs) or negatively (NAMs) influence the receptor's response to agonists by altering channel gating. annualreviews.orgmdpi.comnih.govmdpi.com Allosteric binding sites have been identified in different domains of the receptor, including the extracellular and transmembrane domains. annualreviews.orgmdpi.comnih.gov Examples of allosteric modulators include benzodiazepines (for pLGICs in general), Ca²⁺ ions, and various hydrophobic molecules that bind to the transmembrane domain. annualreviews.org High-resolution structures have illuminated details of these allosteric binding sites. annualreviews.org The mechanism of allosteric modulation is thought to involve directly altering channel gating, which in turn influences the distribution of receptors across different affinity states. mdpi.com

Receptor-Lipid Interactions and Functional Implications

As transmembrane proteins, nAChRs interact extensively with the surrounding lipid bilayer, and these interactions significantly influence receptor function. nih.govmpg.denih.govnih.govscialert.netresearchgate.net Membrane lipids can act as potent modulators of nAChR function through both conformational selection and kinetic mechanisms. nih.govscialert.net They can stabilize different conformational states, including activatable and non-activatable forms, and influence the transitions between these states. nih.govscialert.net

Specific lipids, such as cholesterol and anionic lipids, are crucial for the proper function of nAChRs. annualreviews.orgnih.govscialert.net In the absence of certain lipids, nAChRs may populate an "uncoupled" conformation that binds agonists but does not undergo the gating transition. nih.govscialert.net The transmembrane domain, particularly the M4 α-helix, is a key region involved in mediating lipid interactions. nih.govnih.govscialert.net The M4 lipid-sensor model proposes that lipids influence nAChR function by modulating interactions between M4 and the adjacent M1 and M3 transmembrane helices, which affects the coupling of ligand binding to channel gating. nih.govnih.govscialert.net

Research indicates a feedback relationship between membrane organization and nAChR function, where the receptor can influence its lipid microenvironment, and conversely, membrane composition and organization perturb receptor function. mpg.deresearchgate.net Studies using model membranes and techniques like fluorescence measurements and patch-clamp recordings have provided detailed insights into these interactions. mpg.deresearchgate.net

Subtype-Specific Functional Roles in Neural Circuits

The diversity in nAChR subunit composition leads to a wide array of receptor subtypes with distinct functional and pharmacological properties. nih.govguidetopharmacology.orgwikipedia.org This structural and functional flexibility allows nAChRs to play multiple roles in neural circuits. nih.gov Cholinergic projections broadly modulate neuronal excitability across various brain regions. nih.gov

Different nAChR subtypes are expressed by specific neuronal populations, and their activation can have varied or even opposing effects on local circuit activity and behavior. researchgate.netnih.gov For example, presynaptic and preterminal nAChRs can regulate the release of various neurotransmitters. nih.gov Postsynaptic nAChRs contribute to fast excitatory transmission, although their contribution can vary depending on the neuroanatomical location. nih.gov Nonsynaptic nAChRs also modulate neurotransmitter systems. nih.gov

In the mammalian brain, the α4β2 heteromeric and α7 homomeric subtypes are among the most commonly found. nih.gov These subtypes exhibit different characteristics, such as agonist affinity and kinetics. nih.gov The α7 subtype, for instance, typically has lower affinity for nicotine and faster kinetics compared to α4β2 receptors, which have high affinity for nicotine and relatively slower kinetics. nih.govfrontiersin.org Other subtypes, like α3β4* nAChRs, have more restricted distributions but can be highly abundant in specific areas such as the medial habenula, interpeduncular nucleus, and locus coeruleus. nih.gov α3β4* receptors have low affinity for nicotine and slower desensitization kinetics than α4β2 nAChRs. nih.gov

The cell-type specific expression and distinct kinetic properties of nAChR subtypes suggest specialized roles in modulating neural activity. frontiersin.org For instance, the fast kinetics of α7 receptors may be involved in synchronizing activity in interneurons expressing this subtype. frontiersin.org Studies using techniques like optogenetics and cell-type specific mouse lines are helping to unravel the precise roles of different nAChR subtypes in cortical circuits. frontiersin.org Research also highlights the functional significance of nAChRs in specific neuronal types and their impact on behavior, even when expressed in relatively rare populations. researchgate.netnih.gov

Here is a table summarizing some key properties of common neuronal nAChR subtypes:

| Subtype | Typical Composition | Expression Location (Mammalian Brain) | Nicotine Affinity | Kinetics | Notes |

| α4β2 | (α4)₂ (β2)₃ or (α4)₃ (β2)₂ | Widely expressed | High | Relatively Slow | Desensitize to low agonist concentrations. nih.gov |

| α7 | (α7)₅ | Widely expressed | Low | Relatively Fast | Bind α-bungarotoxin. nih.gov |

| α3β4 | (α3)₂ (β4)₃ or (α3)₃ (β4)₂ | Restricted (e.g., medial habenula) | Low | Slower Desensitization | Found commonly in the peripheral nervous system. nih.gov |

| α6 | α6-containing | Highly expressed in dopaminergic neurons (e.g., VTA) mdpi.com | Varied depending on composition | Varied | Modulate dopamine (B1211576) release. mdpi.com |

Muscarinic this compound Receptors (mAChRs)

Muscarinic this compound receptors are another major class of this compound receptors. Unlike the ionotropic nAChRs, mAChRs are G protein-coupled receptors (GPCRs) and mediate slower, metabotropic signaling. sdbonline.orgwikipedia.orgguidetopharmacology.orgnih.gov They are widely distributed in the central and peripheral nervous systems and play diverse physiological roles. guidetopharmacology.orgnih.govnih.gov mAChRs are activated by this compound and muscarine (B1676868) and are blocked by antagonists such as atropine (B194438). sdbonline.orgwikipedia.org

Subtype Classification (M1-M5) and G Protein Coupling

The five muscarinic receptor subtypes (M1-M5) are classified based on their pharmacological properties and, more importantly, their coupling to different classes of heterotrimeric G proteins. cas.czmdpi.comjpp.krakow.pl This differential G protein coupling is the primary determinant of the distinct intracellular signaling cascades activated by each receptor subtype. cas.cz

M1, M3, and M5 Receptors: These subtypes are primarily coupled to G proteins of the Gq/11 family. cas.czmdpi.comjpp.krakow.pldergipark.org.tr Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). cas.czacnp.orgpsu.edu

M2 and M4 Receptors: These subtypes are preferentially coupled to G proteins of the Gi/o family. cas.czmdpi.comjpp.krakow.pl Activation of Gi/o typically results in the inhibition of adenylyl cyclase. mdpi.comjpp.krakow.plcitius.technologysemanticscholar.org

The interaction between muscarinic receptors and G proteins involves the binding of this compound (or another agonist) to the receptor, which induces a conformational change in the receptor. wikipedia.orgnih.gov This change facilitates the interaction with the G protein, causing the release of GDP and binding of GTP to the Gα subunit. The activated Gα subunit and the Gβγ dimer then dissociate from the receptor and the other G protein subunits to modulate various intracellular effector proteins. jpp.krakow.pl

Research has shown that while M1, M3, and M5 receptors are most efficiently coupled to Gq/11, and M2 and M4 to Gi/o, there can be some degree of promiscuous coupling, particularly at high receptor expression levels or with certain agonists. citius.technologysemanticscholar.org For instance, M2 receptors have been shown to interact with Gs proteins in some contexts, leading to a stimulatory effect on adenylyl cyclase under specific conditions. citius.technologysemanticscholar.org

Downstream Intracellular Signaling Cascades

The coupling of muscarinic receptor subtypes to different G proteins initiates distinct intracellular signaling cascades that ultimately lead to a variety of cellular responses. cas.czmdpi.com

Phospholipase C Activation and Inositol (B14025) Phosphate Turnover

Activation of M1, M3, and M5 receptors, primarily coupled to Gq/11, leads to the activation of phospholipase C (PLC), specifically the PLC-β isoform. cas.czacnp.orgpsu.edulife-science-alliance.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). cas.czmdpi.comacnp.orgpsu.edu

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ions (Ca2+). cas.czacnp.orgarvojournals.org The increase in intracellular Ca2+ concentration is a critical signal that activates numerous downstream processes, including enzyme activation, protein phosphorylation, and modulation of ion channels. cas.cz

DAG remains in the cell membrane and, along with Ca2+, activates protein kinase C (PKC). cas.czacnp.org PKC is a serine/threonine kinase that phosphorylates a variety of target proteins, leading to diverse cellular effects, including changes in gene expression, protein activity, and cytoskeletal organization. acnp.orgfishersci.co.uk

Research highlights the importance of this pathway in various tissues. For example, M3 receptor activation in smooth muscle leads to contraction primarily through increased intracellular calcium levels. In glandular tissues, M1 and M3 receptors stimulate secretion via this pathway. jpp.krakow.pl Studies in the developing human prefrontal cortex have shown increased expression of M1, M3, and M5 receptors and PLC-β isoforms postnatally, suggesting a role for this pathway in brain maturation. psu.edunih.gov

Adenylyl Cyclase Modulation and Cyclic AMP Pathways

M2 and M4 receptors, primarily coupled to Gi/o proteins, exert their effects largely by inhibiting adenylyl cyclase (AC). mdpi.comjpp.krakow.plcitius.technologysemanticscholar.org Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. citius.technology

Inhibition of AC by activated Gi/o subunits leads to a decrease in intracellular cAMP levels. mdpi.comsemanticscholar.orgtandfonline.com Reduced cAMP levels subsequently decrease the activity of protein kinase A (PKA), a cAMP-dependent kinase. tandfonline.com PKA phosphorylates various target proteins, and thus, the inhibition of PKA activity by M2 and M4 receptors modulates a wide range of cellular functions.

This signaling pathway is particularly important in the heart, where M2 receptors are the predominant subtype. tandfonline.com Activation of cardiac M2 receptors by this compound released from the vagus nerve inhibits AC, decreases cAMP, and reduces PKA activity, leading to a decrease in heart rate and contractility. tandfonline.com In some neuronal tissues, M4 receptors also inhibit AC and modulate neuronal activity. mdpi.comcas.cz

While the primary effect of M2 and M4 receptors on AC is inhibitory, some studies suggest that under specific conditions, M2 receptors might also activate AC, potentially through coupling to Gs or via interactions between signaling pathways. citius.technologysemanticscholar.org However, the dominant effect mediated by M2 and M4 receptors through Gi/o coupling is the inhibition of the cAMP pathway.

Ion Channel Modulation (e.g., K+ and Ca2+ Channels)

Muscarinic receptors can also directly or indirectly modulate the activity of various ion channels, influencing membrane potential and cellular excitability. This modulation can occur through the action of G protein subunits or downstream second messengers. jpp.krakow.plsemanticscholar.orgnih.gov

Gβγ subunits, released upon activation of G proteins (particularly Gi/o coupled to M2 and M4 receptors), can directly interact with and activate inwardly rectifying potassium channels (Kir channels), such as the G protein-gated inwardly rectifying potassium channels (GIRK channels). jpp.krakow.plsemanticscholar.orgnih.gov Activation of Kir channels leads to an increase in potassium efflux, causing hyperpolarization of the cell membrane and decreasing neuronal excitability. This is a key mechanism by which M2 receptors slow heart rate. cas.czjpp.krakow.pl

Muscarinic receptors can also modulate calcium channels. M2 and M4 receptors can inhibit voltage-gated calcium channels, particularly L-type calcium channels, often through the direct interaction of Gβγ subunits or via the inhibition of the cAMP/PKA pathway. tandfonline.comfrontiersin.org This inhibition reduces calcium influx and can decrease neurotransmitter release or cellular excitability. arvojournals.orgfrontiersin.org

Conversely, M1, M3, and M5 receptors, through the activation of PLC and the subsequent increase in intracellular calcium, can indirectly modulate calcium-activated ion channels, such as calcium-activated potassium channels (SK channels). arvojournals.orgnih.gov The increase in intracellular calcium can either activate or inhibit these channels depending on the specific channel subtype and cellular context. arvojournals.orgnih.gov Additionally, the DAG-PKC pathway activated by M1, M3, and M5 receptors can also phosphorylate and modulate the activity of various ion channels. acnp.org

Studies have demonstrated the modulation of ion channels by specific muscarinic subtypes. For example, M2 and M4 receptors activate inwardly rectifying potassium conductances, while M1 receptors can inhibit them. nih.gov M1, M3, and M5 receptors have been shown to stimulate calcium-dependent conductances. nih.gov

Receptor Localization and Differential Physiological Effects

Muscarinic receptor subtypes exhibit distinct patterns of expression and localization throughout the body, both in the central and peripheral nervous systems, as well as in non-neuronal tissues. nih.govmdpi.comjpp.krakow.pl This differential localization, combined with their specific signaling pathways, underlies the diverse physiological effects mediated by this compound.

M1 Receptors: Found prominently in the cerebral cortex, hippocampus, gastric glands, and salivary glands. nih.govmdpi.com In the brain, M1 receptors are involved in cognitive functions, including learning and memory. nih.govdergipark.org.tr In peripheral tissues, they stimulate glandular secretion and smooth muscle contraction. nih.govjpp.krakow.pl

M2 Receptors: Abundantly expressed in the heart, smooth muscle, and some neuronal tissues. nih.govmdpi.com In the heart, M2 receptors mediate the inhibitory effects of the vagus nerve, slowing heart rate and reducing contractility. cas.cztandfonline.com In smooth muscle, their activation can sometimes lead to relaxation or modulate the effects of other contractile stimuli. jpp.krakow.pl M2 receptors also function as inhibitory autoreceptors and heteroreceptors on nerve terminals, regulating neurotransmitter release. jpp.krakow.pldergipark.org.trsemanticscholar.orgcas.cz

M3 Receptors: Widely distributed in smooth muscle (e.g., gastrointestinal tract, airways, bladder, blood vessels), glandular tissues (e.g., salivary, gastric, bronchial), and the eye. nih.govmdpi.comjpp.krakow.pl M3 receptors are the primary mediators of smooth muscle contraction (except in the heart) and glandular secretion. nih.govjpp.krakow.pl They also play a role in vasodilation, often indirectly through the release of nitric oxide from endothelial cells. cas.czjpp.krakow.pl

M4 Receptors: Found in the central nervous system, particularly in the striatum and hippocampus, and also present on some peripheral nerve terminals. nih.govmdpi.comcas.cz In the brain, M4 receptors are involved in regulating motor control and modulating dopaminergic activity. dergipark.org.trcas.cz They can function as inhibitory autoreceptors and heteroreceptors, similar to M2 receptors. jpp.krakow.plcas.cz

M5 Receptors: Less well-characterized than other subtypes, M5 receptors are found in the central nervous system, including the substantia nigra, hippocampus, and cerebral cortex, and also in vascular endothelium. wikipedia.orgnih.govmdpi.com M5 receptors are thought to be involved in modulating dopaminergic function and mediating vasodilation. wikipedia.orgnih.gov

The interplay between different muscarinic receptor subtypes in a given tissue can be complex. Many tissues express multiple subtypes, and their combined activation can lead to integrated physiological responses. jpp.krakow.pl For example, in the gut, both M2 and M3 receptors are present in smooth muscle, with M3 primarily mediating contraction and M2 potentially modulating this effect or inhibiting counteracting stimuli. jpp.krakow.pl

Research using genetically modified mice lacking specific muscarinic receptor subtypes has provided valuable insights into the physiological roles of each subtype. These studies have confirmed the critical roles of M2 receptors in cardiac function and M3 receptors in smooth muscle contraction and glandular secretion. jpp.krakow.pltandfonline.com Studies on M1, M4, and M5 receptor knockout mice have also highlighted their roles in cognitive function, motor control, and reward pathways. nih.govdergipark.org.tr

| Muscarinic Receptor Subtype | Primary G Protein Coupling | Key Downstream Signaling Pathways | Representative Localization | Major Physiological Effects |

| M1 | Gq/11 | PLC activation, IP3/DAG production, Ca2+ release, PKC activation | Cerebral cortex, hippocampus, gastric glands, salivary glands | Cognitive function (learning, memory), glandular secretion, smooth muscle contraction |

| M2 | Gi/o | Adenylyl cyclase inhibition, decreased cAMP, PKA inhibition, K+ channel activation, Ca2+ channel inhibition | Heart, smooth muscle, neuronal tissues | Decreased heart rate and contractility, smooth muscle relaxation/modulation, regulation of neurotransmitter release |

| M3 | Gq/11 | PLC activation, IP3/DAG production, Ca2+ release, PKC activation | Smooth muscle (GI, airways, bladder, vessels), glandular tissues, eye | Smooth muscle contraction (except heart), glandular secretion, vasodilation |

| M4 | Gi/o | Adenylyl cyclase inhibition, decreased cAMP, PKA inhibition, K+ channel activation, Ca2+ channel inhibition | Striatum, hippocampus, neuronal terminals | Modulation of motor control, regulation of dopaminergic activity, regulation of neurotransmitter release |

| M5 | Gq/11 | PLC activation, IP3/DAG production, Ca2+ release, PKC activation | Substantia nigra, hippocampus, cerebral cortex, vascular endothelium | Modulation of dopaminergic function, vasodilation |

Neurobiological Organization and Dynamics of Cholinergic Systems

Anatomical Distribution of Cholinergic Neurons

Cholinergic neurons, characterized by their ability to synthesize acetylcholine (B1216132) via the enzyme choline (B1196258) acetyltransferase (ChAT), are strategically located to exert widespread influence. um.es Their distribution can be broadly categorized into the central and peripheral nervous systems.

Central Nervous System (CNS) Cholinergic Nuclei and Projections

In the CNS, cholinergic neurons are found in both localized nuclei that give rise to extensive projections and as interneurons with more restricted local connections. tmc.eduduke.edu Major cholinergic projection systems originate in the basal forebrain and the brainstem. frontiersin.orgacnp.org

Basal Forebrain Cholinergic System

The basal forebrain cholinergic system (BFCS) is a major source of cholinergic innervation to the cerebral cortex and hippocampus, playing a significant role in cognitive functions such as arousal, attention, learning, and memory. clinicsearchonline.orgwikipedia.orgfrontiersin.org This system comprises several loosely clustered nuclei located in the forebrain, anterior and inferior to the striatum. wikipedia.orgnih.gov These nuclei include the medial septum, the vertical and horizontal limbs of the diagonal band of Broca, the substantia innominata, and the nucleus basalis of Meynert. frontiersin.orgwikipedia.orgnih.gov

Historically, the BFCS was viewed as a diffusely projecting system, but more recent studies indicate a more specific and topographically organized connectivity, with segregated and overlapping pools of neurons projecting to distinct cortical areas. jneurosci.org For instance, cholinergic neurons in the medial septum and vertical limb of the diagonal band primarily project to the hippocampus, while those in the horizontal limb and nucleus basalis mainly project to the neocortex. acnp.org The nucleus basalis of Meynert is considered a primary cholinergic output of the CNS, with widespread projections to the neocortex. wikipedia.org

Brainstem Cholinergic Systems

Cholinergic neurons in the brainstem, particularly within the pontomesencephalic tegmentum, also give rise to widespread projections, primarily innervating the thalamus, basal ganglia, and basal forebrain. wikipedia.orgfrontiersin.orgacnp.org The main brainstem cholinergic nuclei are the pedunculopontine tegmental nucleus (PPT) and the laterodorsal tegmental nucleus (LDT). wikipedia.orgfrontiersin.org These nuclei are involved in regulating behavioral state control, including the sleep-wake cycle and arousal, and also play a role in motor systems. duke.eduneurology.orgfrontiersin.org Projections from the PPT and LDT to the thalamus, for example, influence the flow of information to the cortex and are associated with changes in responsiveness during different states of arousal. frontiersin.org Brainstem cholinergic neurons also project to areas like the deep cerebellar nuclei, pontine nuclei, locus coeruleus, raphe nucleus, lateral reticular nucleus, and inferior olive. wikipedia.org

Cholinergic Interneurons

In addition to projection neurons, this compound is also found in interneurons within the CNS. tmc.eduphysio-pedia.com These interneurons have more localized connections and modulate the activity of nearby neurons. nih.gov A prominent example is the striatal cholinergic interneurons (ChIs), which constitute a small percentage of striatal neurons but have a significant influence on striatal function, including motor control, associative learning, and reward processing. clinicsearchonline.orgplos.orgfrontiersin.orgfrontiersin.org The striatum has the highest density of cholinergic markers in the brain, largely due to these interneurons. clinicsearchonline.orgfrontiersin.org Cholinergic interneurons are also reported in some areas of the cortex and hippocampus, although their presence in primate cortex is debated compared to rodents and cats. frontiersin.orgnih.govnih.gov

Peripheral Nervous System (PNS) Cholinergic Innervation

In the PNS, this compound is the primary neurotransmitter at the neuromuscular junction, mediating communication between motor nerves and skeletal muscle. tmc.edu It also plays a critical role in the autonomic nervous system (ANS), which controls involuntary bodily functions. clevelandclinic.orgwikipedia.orgtmc.edumedscape.com

Autonomic Ganglia

This compound is the neurotransmitter released by preganglionic neurons in both the sympathetic and parasympathetic divisions of the ANS. tmc.edumedscape.comnih.govcvpharmacology.comkenhub.comwfsahq.orgteachmeanatomy.infonih.gov These preganglionic fibers synapse with postganglionic neurons within autonomic ganglia. medscape.comnih.govcvpharmacology.comkenhub.comteachmeanatomy.info Fast synaptic transmission within these ganglia is primarily mediated by this compound acting on nicotinic this compound receptors (nAChRs) located on the postganglionic neurons. nih.govcvpharmacology.comwfsahq.orgnih.gov

In the parasympathetic nervous system, preganglionic neurons originate in the brainstem and sacral spinal cord and typically have long axons that synapse in ganglia located near or within the target organs. cvpharmacology.comkenhub.comteachmeanatomy.info In the sympathetic nervous system, preganglionic neurons originate in the thoracic and lumbar spinal cord and have shorter axons that synapse in paravertebral ganglia (sympathetic chain ganglia) or prevertebral ganglia. medscape.comcvpharmacology.comkenhub.comteachmeanatomy.info this compound transmission at these ganglia is essential for relaying signals that regulate various visceral functions. nih.govcvpharmacology.com

Here is a summary of the anatomical distribution of key cholinergic neuron populations:

| Location (CNS) | Nuclei/Cell Groups | Major Projections | Notes |

| Basal Forebrain | Medial Septum, Vertical and Horizontal Limbs of Diagonal Band, Nucleus Basalis, Substantia Innominata | Cerebral Cortex, Hippocampus, Amygdala, Olfactory Bulb | Major source of cortical and hippocampal cholinergic innervation. clinicsearchonline.orgwikipedia.orgnih.gov Involved in cognition, arousal, attention, memory. clinicsearchonline.orgwikipedia.orgfrontiersin.org |

| Brainstem (Pontomesencephalic Tegmentum) | Pedunculopontine Tegmental Nucleus (PPT), Laterodorsal Tegmental Nucleus (LDT) | Thalamus, Basal Ganglia, Basal Forebrain, Deep Cerebellar Nuclei, Brainstem Motor Areas, Spinal Cord | Involved in arousal, sleep-wake cycle, motor control. wikipedia.orgduke.edufrontiersin.orgneurology.orgfrontiersin.org |

| Striatum | Cholinergic Interneurons (scattered) | Local modulation within Striatum (onto MSNs and other interneurons) | Highest density of cholinergic markers in the brain. clinicsearchonline.orgfrontiersin.org Involved in motor control, learning, reward processing. plos.orgfrontiersin.orgfrontiersin.org |

| Cerebral Cortex | Cholinergic Interneurons (species-dependent) | Local modulation within Cortex | Presence debated in primates, reported in rodents and cats. frontiersin.orgnih.govfrontiersin.org |

| Hippocampus | Cholinergic Interneurons (species-dependent) | Local modulation within Hippocampus | Reported in some species. nih.gov |

| Other CNS Areas | Medial Habenula, Parabigeminal Nucleus, Hypothalamus, Olfactory Bulb, Cranial Motor Nuclei, Spinal Motor Neurons | Varied, often local or specific pathways | Smaller populations with diverse roles. clinicsearchonline.orgum.esfrontiersin.org |

| Location (PNS) | Neuron Type | Projection Target | Neurotransmitter | Receptors at Target |

| Neuromuscular Junction | Motor Neuron | Skeletal Muscle | This compound | Nicotinic this compound Receptors (N1 subtype) tmc.edunih.gov |

| Autonomic Ganglia | Preganglionic Neuron (Sympathetic & Parasympathetic) | Postganglionic Neuron Cell Body | This compound | Nicotinic this compound Receptors (N2 subtype) nih.govcvpharmacology.comwfsahq.orgnih.gov |

| Parasympathetic Postganglionic | Postganglionic Neuron | Target Organs (smooth muscle, glands, cardiac muscle) | This compound | Muscarinic this compound Receptors tmc.educvpharmacology.comwfsahq.orgnih.govnih.gov |

| Sympathetic Postganglionic (exceptions) | Postganglionic Neuron | Sweat Glands, Erector Pili Muscles, some blood vessels in muscles | This compound | Muscarinic this compound Receptors tmc.edumedscape.comwfsahq.orgnih.govteachmeanatomy.info |

Neuromuscular Junction

The neuromuscular junction (NMJ) is a specialized synapse where motor neurons communicate with muscle fibers to initiate voluntary movement. clevelandclinic.orgwikipedia.orgnih.govmhanational.org this compound serves as the primary neurotransmitter at the vertebrate NMJ. wikipedia.orgnih.govwikipedia.org When an action potential reaches the motor neuron terminal, it triggers the release of ACh into the synaptic cleft. wikipedia.orgnih.govtmc.edusavemyexams.com This release is a calcium-dependent process involving the fusion of synaptic vesicles containing ACh with the presynaptic membrane, a process facilitated by the SNARE protein system. nih.govtmc.edu

At the postsynaptic membrane of the muscle fiber, ACh binds to nicotinic this compound receptors (nAChRs). wikipedia.orgnih.govwikipedia.org These receptors are ligand-gated ion channels composed of five polypeptide subunits, typically including two or more alpha subunits. nih.govoup.com The binding of two ACh molecules to the nAChR causes a conformational change, opening the ion channel and allowing an influx of sodium ions into the muscle cell. wikipedia.orgnih.govwikipedia.org This influx depolarizes the muscle fiber membrane, generating an end-plate potential (EPP) which can trigger voltage-gated sodium channels and initiate a muscle action potential, leading to muscle contraction. wikipedia.orgwikipedia.orgfrontiersin.org The density of nAChRs at the muscle end plate is remarkably high, estimated at 10,000–20,000 μm⁻². oup.com This high density is aided by the folded structure of the junctional folds in the postsynaptic membrane. oup.comfrontiersin.org

The action of ACh at the NMJ is rapid and brief due to its swift hydrolysis in the synaptic cleft by the enzyme acetylcholinesterase (AChE). nih.govtmc.edusavemyexams.comfrontiersin.orgmetu.edu.tr AChE breaks down ACh into acetate (B1210297) and choline, with choline being recycled back into the presynaptic terminal for the synthesis of new ACh. tmc.edusavemyexams.commetu.edu.trjove.com

Cholinergic Neuron Subtype Diversity and Characterization

Cholinergic neurons exhibit significant diversity in their location, morphology, electrophysiological properties, and projection patterns, contributing to their varied functional roles throughout the nervous system. frontiersin.orgnih.govnih.govresearchgate.net These neurons are found in discrete regions but project widely across the brain. frontiersin.org

In the central nervous system, cholinergic neurons are located in several key areas, including the basal forebrain, striatum, mesopontine tegmentum, medial habenular nucleus, cerebral cortex, hypothalamus, and olfactory bulb. frontiersin.orgrndsystems.compnas.org Basal forebrain cholinergic neurons (BFCNs), which provide the primary cholinergic input to the cerebral cortex and hippocampus, are a major population. tmc.edunih.govfrontiersin.orgoup.comnih.gov These BFCNs can be segregated into subtypes based on their electrophysiological properties, such as early-firing and late-firing neurons. frontiersin.org

Striatal cholinergic interneurons (CINs) represent another significant population, playing fundamental roles in fine-tuning brain function. frontiersin.orgnih.govresearchgate.net CINs demonstrate diversity in their baseline activity levels, with higher activity noted in the dorsomedial striatum compared to the ventrolateral striatum. frontiersin.orgnih.govresearchgate.net This functional diversity is supported by genetic variations, with individual CINs expressing different levels of cholinergic markers like choline acetyltransferase (ChAT), vesicular this compound transporter (VAChT), and the high-affinity choline transporter (ChT). jove.comfrontiersin.orgrndsystems.comjove.com

Diversity in cholinergic neurons is established during development, influenced by different embryonic origins and transcriptional programs. frontiersin.orgnih.govnih.gov For instance, cholinergic neurons in the striatum and basal forebrain originate from various proliferative zones in the embryonic brain. frontiersin.orgnih.govnih.gov

Some cholinergic neuron subtypes also exhibit the capacity for co-release or co-transmission of other neurotransmitters. nih.gov For example, striatal cholinergic interneurons and neurons in the medial habenula can co-release ACh and glutamate (B1630785), while cortical cholinergic interneurons may co-transmit ACh and GABA. nih.gov

Commonly used markers for identifying cholinergic neurons include Choline Acetyltransferase (ChAT), the enzyme responsible for ACh synthesis, and Acetylcholinesterase (AChE), the enzyme that breaks down ACh. jove.comrndsystems.comjove.com The vesicular this compound transporter (VAChT) is another marker, involved in packaging ACh into synaptic vesicles. jove.comfrontiersin.orgrndsystems.comjove.com

Here is a table summarizing some key cholinergic neuron locations and characteristics:

| Location | Type | Key Characteristics |

| Neuromuscular Junction | Motor Neurone Terminal | Releases ACh to activate muscle fibers. wikipedia.orgnih.govwikipedia.org |

| Basal Forebrain | Projection Neurons (BFCNs) | Major input to cortex and hippocampus; diverse electrophysiological subtypes. tmc.edufrontiersin.orgnih.govfrontiersin.orgoup.comnih.gov |

| Striatum | Interneurons (CINs) | Fine-tune function; diverse activity levels and genetic profiles; can co-release glutamate. frontiersin.orgnih.govnih.govresearchgate.netnih.gov |

| Brainstem | Pedunculopontine & Laterodorsal Tegmentum | Modulate function of areas like the VTA. nih.gov |

| Cerebral Cortex | Interneurons | Local circuit neurons; can co-transmit GABA. frontiersin.orgnih.gov |

| Spinal Cord | Motor Neurons, Interneurons | Control voluntary movement and autonomic functions; exhibit transcriptomic diversity. nih.govoup.comhumancellatlas.org |

| Medial Habenula | Neurons | Can co-release glutamate. frontiersin.orgnih.gov |

Mechanisms of Cholinergic Neurotransmission and Neuromodulation

Cholinergic signaling involves the synthesis, release, receptor binding, and breakdown of this compound. jove.comjove.com ACh functions as a fast-acting neurotransmitter at the NMJ and in autonomic ganglia, but predominantly acts as a neuromodulator in the brain, altering neuronal excitability, influencing synaptic transmission, and coordinating neuronal firing. nih.gov

Mechanisms of Cholinergic Neurotransmission and Neuromodulation

Synaptic Release and Extracellular Dynamics

The synthesis of this compound occurs in the axon terminals, catalyzed by the enzyme choline acetyltransferase (ChAT), which combines choline and acetyl-CoA. nih.govjove.comjove.com Choline is transported into the neuron via choline transporters. metu.edu.trjove.comjove.com The synthesized ACh is then transported into synaptic vesicles for storage by the vesicular this compound transporter (VAChT). tmc.edumetu.edu.trjove.comjove.com

Upon the arrival of an action potential at the presynaptic terminal, voltage-gated calcium channels open, leading to an influx of calcium ions. nih.govtmc.edusavemyexams.comjove.compharmacologyeducation.org This rise in intracellular calcium triggers the docking, fusion, and release of synaptic vesicles into the synaptic cleft, a process known as exocytosis, which is dependent on SNARE proteins and synaptotagmin. nih.govtmc.edusavemyexams.comjove.com

Once released into the synaptic cleft, ACh diffuses across the space to bind with cholinergic receptors on the postsynaptic membrane. wikipedia.orgnih.govsavemyexams.comjove.compatsnap.com The concentration and duration of ACh in the synaptic cleft are tightly regulated by acetylcholinesterase (AChE), which rapidly hydrolyzes ACh into choline and acetate. nih.govtmc.edusavemyexams.commetu.edu.trjove.comjove.compharmacologyeducation.org This rapid breakdown ensures that the postsynaptic signal is brief and precise. nih.govfrontiersin.org AChE is present at cholinergic neuroeffector and synaptic junctions, as well as in cholinergic nerve terminals. tmc.edupharmacologyeducation.org Butyrylcholinesterase (BuChE), found in plasma and other tissues, also hydrolyzes ACh, though more slowly. jove.compharmacologyeducation.org

The extracellular dynamics of ACh are crucial for its function. The rapid hydrolysis by AChE prevents prolonged receptor activation and allows for precise temporal control of signaling. nih.govfrontiersin.org

Neuromodulatory Functions in Cortical and Subcortical Circuits

In the brain, this compound primarily functions as a neuromodulator, influencing the state and responsiveness of neuronal networks. nih.gov Cholinergic projections from the basal forebrain extensively innervate the cerebral cortex and hippocampus, supporting cognitive functions such as attention, learning, and memory. tmc.edunih.govfrontiersin.orgnih.govfrontiersin.orgnih.gov Cholinergic input is particularly dense in the superficial layers of the cortex. nih.gov

ACh modulates cortical activity across multiple timescales. nih.gov It is linked to the control of circuits underlying attention, cue detection, and memory. nih.gov Transient increases in prefrontal ACh are correlated with cue detection. nih.gov In the primary visual cortex, locally applied ACh enhances the attentional modulation of neuronal activity. nih.gov

In subcortical areas, cholinergic signaling also plays significant neuromodulatory roles. Cholinergic input from the pedunculopontine tegmental nucleus (PPTg) and laterodorsal tegmental nucleus (LDTg) is critical for modulating the function of the ventral tegmental area (VTA). nih.gov Stimulation of nAChRs and M5 muscarinic receptors increases the tonic excitability of dopaminergic neurons in the VTA. nih.gov ACh released in the VTA may potentiate glutamatergic transmission onto dopaminergic neurons through α7 nAChRs, potentially increasing burst firing. nih.gov

Cholinergic modulation in the striatum, mediated by cholinergic interneurons, influences motor control and reward processing. frontiersin.orgnih.govresearchgate.net The medial habenula-interpeduncular pathway is cholinergic and has been proposed to indirectly affect VTA neuron firing through inhibition of the PPTg. nih.gov

The neuromodulatory effects of ACh in cortical and subcortical circuits are mediated through both nicotinic and muscarinic this compound receptors, which have differing expression profiles and effects on neuronal firing depending on the brain region. wikipedia.orgnih.govfrontiersin.org

Regulation of Neuronal Excitability and Network Activity

This compound significantly influences neuronal excitability and coordinates the firing of neuronal ensembles, thereby changing the state of neuronal networks. nih.govfrontiersin.org In the cortex, ACh, primarily through muscarinic receptors, can depolarize neurons and facilitate action potential initiation. frontiersin.org This enhances cellular excitability. frontiersin.org

A key mechanism by which ACh regulates excitability is through the modulation of ion channels. For example, ACh can block a slow, low-threshold potassium current (M-current), leading to increased membrane excitability, altered spike-frequency adaptation, and changes in spike timing in response to synaptic inputs. frontiersin.org This regulation of the M-current can shift neuronal excitability between different archetypes depending on ACh levels. frontiersin.org

Cholinergic modulation also impacts network activity patterns. Computational models suggest that ACh desynchronizes spontaneous network activity. frontiersin.org Low levels of ACh, characteristic of non-rapid eye movement (nREM) sleep, may drive microcircuit activity into slow oscillations and network synchrony, while high ACh concentrations, seen during wakefulness and REM sleep, are associated with fast oscillations and network asynchrony. frontiersin.org This suggests that a dose-dependent activation of ACh can lead to a spectrum of neocortical network activity states. frontiersin.org

In the spinal cord, cholinergic interneurons regulate the excitability of motoneurons. pnas.org Activation of M2 muscarinic receptors on motoneurons by cholinergic inputs increases their excitability by reducing the action potential afterhyperpolarization. pnas.org This mechanism is important during motor behavior to ensure sufficient output from motoneurons. pnas.org

Cholinergic Influence on Synaptic Plasticity

This compound plays a crucial role in modulating synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is considered a cellular basis for learning and memory. frontiersin.orgplos.orgnih.gov ACh is an important regulator of synaptic plasticity in areas such as the hippocampus, cerebral cortex, and striatum. frontiersin.org

Cholinergic signaling can influence both long-term potentiation (LTP), a persistent increase in synaptic strength, and long-term depression (LTD), a persistent decrease in synaptic strength. plos.orgjneurosci.orgoup.com Activation of muscarinic receptors has been shown to lower the threshold for LTP induction. frontiersin.org In the hippocampus, cholinergic regulation of learning-induced synaptic plasticity can be mediated through muscarinic receptor activation, contributing to the strengthening of excitatory synapses. frontiersin.org Simultaneously, cholinergic activation of nicotinic receptors can enhance the strength of inhibitory synapses on hippocampal neurons. frontiersin.org

Cholinergic inputs can coordinate presynaptic and postsynaptic activities to induce timing-dependent synaptic plasticity, such as spike timing-dependent plasticity (STDP). frontiersin.orgnih.gov Nicotinic receptors are localized at both presynaptic and postsynaptic sites of glutamatergic synapses, allowing ACh to modulate activity at both locations, which is required for the induction of certain forms of plasticity. nih.govmdpi.com

Studies have shown that cholinergic activation can induce LTP in hippocampal synapses, a process that may involve astrocyte calcium elevations and subsequent astrocyte glutamate release activating metabotropic glutamate receptors. plos.org This suggests a tripartite synaptic interaction involving neurons and astrocytes in cholinergic-induced plasticity. plos.org

Cholinergic signaling also contributes to LTD. In the medial prefrontal cortex, activation of muscarinic receptors can induce LTD of excitatory synaptic transmission. oup.comfrontiersin.org This form of LTD is dependent on M1 muscarinic receptor activation and requires intracellular signaling pathways involving phospholipase C, protein kinase C, and postsynaptic calcium release. oup.com In the striatum, a sustained depression of dopaminergic transmission can be induced by metabotropic glutamate receptor stimulation, mediated by a sustained increase in this compound release from cholinergic interneurons. frontiersin.org

The influence of ACh on synaptic plasticity can be complex and context-dependent, involving interactions between different receptor subtypes and downstream signaling pathways. nih.govjneurosci.orgmdpi.com Cholinergic modulation can even convert Hebbian synaptic plasticity rules to anti-Hebbian ones under certain conditions, as observed in the dorsal cochlear nucleus where muscarinic receptor activation promotes endocannabinoid signaling. jneurosci.org

Here is a table summarizing some effects of this compound on Neuronal Excitability and Synaptic Plasticity:

| Target/Process | Effect of this compound | Receptor Type(s) Involved (where specified) | Brain Region (where specified) |

| Neuronal Excitability | Increases membrane excitability, alters spike-frequency adaptation, changes spike timing. frontiersin.orgfrontiersin.orgpnas.org | Muscarinic (M-current modulation), Nicotinic. frontiersin.orgpnas.org | Cortex, Spinal Cord. frontiersin.orgfrontiersin.orgpnas.org |

| Network Activity | Desynchronizes spontaneous activity; influences oscillations and synchrony. frontiersin.org | Not specified in source for this effect. | Neocortex. frontiersin.org |

| LTP Induction Threshold | Lowers threshold. frontiersin.org | Muscarinic. frontiersin.org | Hippocampus. frontiersin.org |

| Excitatory Synapse Strength | Can strengthen (LTP). frontiersin.orgplos.org | Muscarinic, involves astrocyte Ca2+. frontiersin.orgplos.org | Hippocampus. frontiersin.orgplos.org |

| Inhibitory Synapse Strength | Can enhance. frontiersin.org | Nicotinic. frontiersin.org | Hippocampus. frontiersin.org |

| Timing-Dependent Plasticity | Coordinates pre- and postsynaptic activity to induce STDP. nih.gov | Nicotinic (α7 nAChRs). nih.gov | Hippocampus. nih.gov |

| Excitatory Synapse Strength | Can weaken (LTD). oup.comfrontiersin.org | Muscarinic (M1), involves endocannabinoids. oup.comfrontiersin.orgfrontiersin.org | Medial Prefrontal Cortex, Striatum. oup.comfrontiersin.orgfrontiersin.org |

Compound Names and PubChem CIDs

Long-Term Potentiation (LTP)-like Mechanisms

This compound plays a notable role in modulating long-term potentiation (LTP), a prominent form of synaptic plasticity widely considered a cellular substrate for learning and memory. frontiersin.orgpnas.org Cholinergic signaling can influence the induction and expression of LTP through various mechanisms involving both muscarinic and nicotinic receptors. frontiersin.orgnih.gov

Activation of muscarinic this compound receptors, particularly M1 receptors, has been shown to facilitate LTP induction in areas like the hippocampus and neocortex. nih.govnih.govmdpi.com This facilitation can occur through mechanisms such as the blockade of potassium conductances, disinhibition of pyramidal cells, and enhancement of NMDA receptor currents. nih.gov Studies have demonstrated that stimulating septal cholinergic inputs or applying cholinergic agonists can enhance LTP in hippocampal regions like CA1 and the dentate gyrus. nih.gov Furthermore, M1 receptor activation can enhance LTP by inhibiting postsynaptic small conductance Ca2+-activated K+ (SK) channels, which enhances NMDA receptor activation. mdpi.com Intracellular M1 receptors have also been implicated in enhancing LTP via ERK1/2 phosphorylation. mdpi.com

Nicotinic this compound receptors, especially the α7 subtype, also contribute to LTP. Activation of α7 nAChRs can enhance hippocampal LTP, potentially due to their high permeability to calcium. frontiersin.org Pharmacological activation of α7 nAChRs has been shown to increase calcium activity in hippocampal subregions and promote LTP. frontiersin.org Impaired LTP has been linked to malfunctioning α7 nAChRs. frontiersin.org

Cholinergic modulation of LTP is not uniform across all brain regions or synaptic pathways. nih.gov For instance, while nAChR stimulation can promote LTP in several areas, it can also reduce calcium levels in prefrontal cortical dendrites by facilitating GABA release. nih.gov Muscarinic receptors, such as M3 mAChRs, have been implicated in facilitating long-term depression (LTD) in some cortical areas, highlighting the complexity and regional specificity of cholinergic effects on synaptic plasticity. nih.gov

Astrocytes, non-neuronal cells, also participate in cholinergic modulation of synaptic plasticity. Cholinergic stimulation of astrocytic nAChRs can lead to increased intracellular calcium, which can contribute to LTP when coinciding with postsynaptic activity. nih.gov

Synaptic Renormalization and Sleep-Wake States

The cholinergic system plays a significant role in the synaptic renormalization hypothesis, which proposes that sleep is essential for maintaining synaptic homeostasis by counteracting the net potentiation of synapses that occurs during wakefulness. nih.govresearchgate.netnih.gov Wakefulness is characterized by high levels of this compound, along with other neuromodulators like noradrenaline, serotonin, and histamine, while these levels are low during non-rapid eye movement (NREM) sleep. nih.govnih.gov

Computational studies suggest that the presence of high this compound levels during wakefulness promotes cellular and network dynamics that favor net synaptic potentiation through mechanisms like spike-timing dependent plasticity (STDP). nih.govresearchgate.net Conversely, the low levels of this compound during NREM sleep are associated with altered dynamics that lead to net depotentiation or downscaling of synapses. nih.govresearchgate.net This sleep-dependent downscaling is thought to be mediated, in part, by slow-wave activity (SWA) during NREM sleep, which may induce long-term depression (LTD). nih.govnih.gov

Experimental evidence supports the link between cholinergic activity and sleep-dependent synaptic changes. Sleep deprivation, which leads to increased cholinergic signaling, can selectively upscale synapses in certain neuronal populations. frontiersin.orgpnas.org This suggests that elevated cholinergic tone during wakefulness and sleep deprivation contributes to synaptic potentiation, while the reduction in cholinergic activity during NREM sleep is crucial for synaptic downscaling and the restoration of synaptic homeostasis. nih.govresearchgate.netfrontiersin.org The balance between synaptic potentiation during wake and depotentiation during sleep, influenced by fluctuating this compound levels, is considered vital for efficient memory consolidation and the capacity for future learning. pnas.orgphysiology.org

REM sleep, characterized by high this compound levels similar to wakefulness, has also been implicated in synaptic plasticity and memory consolidation. pnas.orgmedrxiv.org Elevated this compound during REM sleep may facilitate the saving of memory traces relayed during SWS. pnas.org

Heterosynaptic Facilitation

Heterosynaptic facilitation involves the strengthening of a synaptic input by the activity of a different, often modulatory, input onto the same neuron. This compound is a key neuromodulator involved in heterosynaptic facilitation in various brain regions. nih.govresearchgate.net

Studies have shown that this compound can produce long-lasting increases in neural responsiveness, particularly in models of heterosynaptic facilitation where cholinergic activity enhances the strength of a second, non-cholinergic synaptic input. nih.gov This has been observed in the cortex, hippocampus, and visual cortex. nih.govoup.comnih.gov